molecular formula C16H12FN3O3 B4020575 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B4020575
M. Wt: 313.28 g/mol
InChI Key: LWXZMAJWWGKMNT-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a phenyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by nitration and cyclization reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, amino derivatives, and other functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-(3-fluorophenyl)-5-nitro-6-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one stands out due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-4-7-11(9-12)14-15(20(22)23)13(18-16(21)19-14)10-5-2-1-3-6-10/h1-9,14H,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXZMAJWWGKMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 2
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 3
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 4
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 5
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 6
4-(3-fluorophenyl)-5-nitro-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one

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